molecular formula C13H9FN2O6S B2677743 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene CAS No. 2411297-14-6

1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene

Cat. No. B2677743
CAS RN: 2411297-14-6
M. Wt: 340.28
InChI Key: XBQDUQDQXJYAQX-UHFFFAOYSA-N
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Description

1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene, also known as FSPO-NB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery and development. FSPO-NB belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the inflammatory response. Specifically, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. These compounds play a key role in the inflammatory response, and their inhibition may help to reduce inflammation and pain associated with various diseases.
Biochemical and Physiological Effects
1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene is its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. However, there are also some limitations to using 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on various biological systems.

Future Directions

There are several future directions for research on 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene. One area of interest is the development of new anti-inflammatory and anti-cancer therapeutics based on 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene. In addition, more research is needed to fully understand the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene and its effects on various biological systems. Finally, further studies are needed to evaluate the safety and efficacy of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene in preclinical and clinical trials, with the ultimate goal of developing new therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene involves a series of chemical reactions, starting from the reaction between 4-fluorobenzenesulfonyl chloride and 3-nitroaniline to form N-(4-fluorobenzenesulfonyl)-3-nitroaniline. This intermediate product is then treated with potassium hydroxide and carbon dioxide to form potassium N-(4-fluorobenzenesulfonyl)-3-nitroanilide. Finally, the potassium salt is reacted with N,N'-carbonyldiimidazole to yield 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene.

Scientific Research Applications

1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. In addition, 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This inhibition may help to reduce inflammation and pain associated with various diseases, including arthritis and cancer.

properties

IUPAC Name

1-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O6S/c14-23(20,21)22-12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQDUQDQXJYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrobenzamido)phenyl sulfurofluoridate

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